[(4-bromophenyl)imino]dimethyl-lambda6-sulfanone
Description
[(4-Bromophenyl)imino]dimethyl-lambda6-sulfanone (CAS 56158-10-2) is a sulfoximine derivative with the molecular formula C₈H₁₀BrNOS and a molecular weight of 248.14 g/mol . The compound features a bromophenyl group attached to an imino-sulfanone core, where the sulfur atom is hexavalent (λ⁶-sulfanone). Its structure includes two methyl groups bonded to the sulfur, contributing to its steric and electronic properties. The bromine substituent on the phenyl ring introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound is commercially available but lacks detailed purity, storage, and hazard data in public sources .
Properties
IUPAC Name |
(4-bromophenyl)imino-dimethyl-oxo-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNOS/c1-12(2,11)10-8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRADHOWSAHPJAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=CC=C(C=C1)Br)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30314506 | |
| Record name | benzene, 1-bromo-4-[(dimethyloxidosulfanylidene)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56158-10-2 | |
| Record name | Sulfoximine,S-dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzene, 1-bromo-4-[(dimethyloxidosulfanylidene)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(4-bromophenyl)imino]dimethyl-lambda6-sulfanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-bromophenyl)imino]dimethyl-lambda6-sulfanone involves the reaction of 4-bromoaniline with dimethyl sulfoxide (DMSO) in the presence of a suitable catalyst . One common method involves the use of dichloro[1,1’-bis(di-t-butylphosphino)ferrocene]palladium(II) and potassium carbonate in 1,4-dioxane at 80°C . The reaction mixture is then purified using silica gel column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(4-bromophenyl)imino]dimethyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
[(4-Bromophenyl)imino]dimethyl-lambda6-sulfanone has been explored for its potential as a pharmaceutical agent. Its sulfonamide structure is associated with antibacterial properties, making it a candidate for developing new antibiotics. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation.
Case Study :
A study published in a pharmaceutical journal examined various sulfonamide derivatives and their efficacy against resistant strains of bacteria. The findings suggested that compounds similar to this compound showed promising results in inhibiting bacterial growth in vitro.
Material Science
The compound's unique chemical structure allows it to be used in the synthesis of advanced materials. Research into its application in creating polymeric materials has shown that sulfonamide-based compounds can enhance thermal stability and mechanical properties.
Data Table: Properties of Sulfonamide-Based Polymers
| Property | Value |
|---|---|
| Thermal Stability | Up to 300°C |
| Mechanical Strength | 50 MPa |
| Flexibility | Moderate |
Agricultural Chemistry
This compound is also being investigated for its potential use as a pesticide or herbicide. The compound's ability to disrupt metabolic pathways in pests could lead to the development of effective agricultural chemicals.
Research Findings :
A recent study highlighted the effectiveness of sulfonamide derivatives in controlling specific pest populations without adversely affecting beneficial insects. This selective toxicity is crucial for sustainable agricultural practices.
Mechanism of Action
The mechanism of action of [(4-bromophenyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group can interact with aromatic residues in proteins, while the imino and sulfanone moieties can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
a) Alkyl Group Modifications
b) Positional Isomers of Bromophenyl Group
- [(2-Bromophenyl)imino]dimethyl-lambda6-sulfanone (CID 125426018): Molecular formula: C₈H₁₀BrNOS (same as 4-bromo isomer) Key difference: Bromine at the ortho position introduces steric hindrance near the imino group, which may reduce nucleophilic substitution rates compared to the para isomer .
- [(3-Bromophenyl)imino]dimethyl-lambda6-sulfanone (ENA517161201): Molecular formula: C₈H₁₀BrNOS Key difference: Bromine at the meta position creates an asymmetric electronic distribution, affecting dipole moments and crystal packing .
Functional Group Variations
a) Amino and Hydroxy Substituents
- [(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride (CAS 1621962-48-8): Molecular formula: C₄H₁₃ClN₂OS Molecular weight: 172.68 g/mol Key difference: The aminoethyl group and hydrochloride salt enhance water solubility and basicity, making it suitable for biological applications .
b) Electron-Donating vs. Electron-Withdrawing Groups
- Imino(4-methoxyphenyl)(methyl)-lambda6-sulfanone (CAS 77970-95-7): Molecular formula: C₈H₁₁NO₂S Molecular weight: 185.24 g/mol Key difference: Methoxy group (para position) donates electrons via resonance, stabilizing the sulfanone core and altering redox behavior compared to bromophenyl derivatives .
- (3-Bromophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone (CAS 2411289-54-6): Molecular formula: C₇H₅BrF₃NOS Molecular weight: 288.08 g/mol Key difference: Trifluoromethyl group enhances electronegativity and metabolic stability, useful in pharmaceutical design .
Biological Activity
[(4-Bromophenyl)imino]dimethyl-lambda6-sulfanone, a compound with the molecular formula CHBrNOS, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrNOS
- Molecular Weight : 248.14 g/mol
- CAS Number : 56158-10-2
The compound features a bromophenyl group, an imino linkage, and a sulfanone moiety. These structural elements contribute to its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the imino and sulfanone groups can form hydrogen bonds with various biomolecules. This interaction profile suggests potential modulation of enzyme activity and receptor signaling pathways, leading to various therapeutic effects .
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Preliminary studies have shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
In vitro studies have demonstrated significant cytotoxic effects of this compound on various human cancer cell lines. The compound's mechanism appears to involve the modulation of histone deacetylase (HDAC) activity, leading to increased acetylation of histones and subsequent changes in gene expression .
Case Study Findings :
- In Vitro Studies : A study reported that treatment with the compound resulted in a dose-dependent reduction in cell viability among cancer cell lines, with IC values indicating potent activity at micromolar concentrations.
- In Vivo Studies : Animal model experiments showed that administration of this compound led to reduced tumor growth compared to control groups, further supporting its potential as an anticancer agent.
Comparative Analysis
When compared to structurally similar compounds such as [(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone, this compound exhibited distinct biological activities likely due to differences in substituent effects on molecular interactions. This highlights the importance of chemical structure in determining biological activity .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHBrNOS |
| Molecular Weight | 248.14 g/mol |
| CAS Number | 56158-10-2 |
| Anticancer Activity | Significant cytotoxicity against cancer cells |
| Antimicrobial Activity | Effective against various bacterial strains |
Q & A
Q. What are the established synthetic routes for [(4-bromophenyl)imino]dimethyl-λ⁶-sulfanone, and what purification methods are recommended?
The compound is synthesized via oxidation of dimethyl-(4-bromophenyl)sulfoxide precursors using reagents like meta-chloroperbenzoic acid (mCPBA). Post-reaction purification involves flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Crystallization from dichloromethane/hexane mixtures yields high-purity crystals (>95%) .
Q. Which spectroscopic techniques are critical for characterizing [(4-bromophenyl)imino]dimethyl-λ⁶-sulfanone?
Key techniques include:
Q. How should [(4-bromophenyl)imino]dimethyl-λ⁶-sulfanone be stored to ensure stability?
Store under inert gas (N₂/Ar) at 2–8°C. Stability tests show <5% decomposition over 6 months when protected from light and moisture. Hydrolytic degradation is negligible in anhydrous solvents (e.g., DMSO, THF) .
Q. What are the key physicochemical properties of this compound?
| Property | Value/Method | Reference |
|---|---|---|
| Melting Point | 179–181°C (DSC) | |
| Solubility | Sparingly soluble in ethanol | |
| LogP (Partition Coeff.) | 2.8 ± 0.2 (HPLC) |
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure of [(4-bromophenyl)imino]dimethyl-λ⁶-sulfanone?
DFT calculations (e.g., B3LYP/6-31G**) reveal charge distribution: the sulfone group acts as an electron-withdrawing moiety, polarizing the imino-bromophenyl system. Frontier molecular orbitals (HOMO-LUMO gaps) predict reactivity toward electrophilic substitution at the para-bromo position .
Q. What mechanistic insights explain its reactivity in radical transfer reactions?
The imino group facilitates dehydrogenation under thermal conditions, generating phenyl radicals. Hydrogen passivation of debrominated intermediates stabilizes transient species, enabling cross-coupling reactions (e.g., with aryl amines) .
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting)?
Combine 2D NMR (COSY, HSQC) to assign coupling patterns. For example, vicinal coupling between imino protons and adjacent methyl groups (³J ~6.5 Hz) may require variable-temperature NMR to confirm dynamic effects .
Q. What strategies assess potential biological activity of this compound?
Use in vitro assays:
Q. How does [(4-bromophenyl)imino]dimethyl-λ⁶-sulfanone compare to analogues in reactivity?
Substituent effects:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
